molecular formula C11H13ClN2O B1520089 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 1082524-78-4

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one

Katalognummer: B1520089
CAS-Nummer: 1082524-78-4
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: QOLMBFOCCBCENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrrolidin-2-one scaffold substituted with an aminomethyl group and a 4-chlorophenyl ring. The saturated pyrrolidine ring is a privileged structure in pharmaceutical agents due to its sp3-hybridization, which allows for extensive exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . The 4-chlorophenyl moiety is a common pharmacophore found in bioactive molecules, often influencing target binding and metabolic stability. Compounds based on the pyrrolidin-2-one structure have been investigated for a wide range of biological activities, including applications as central nervous system (CNS) agents , antibacterial, and anticancer compounds . The presence of the aminomethyl group provides a versatile handle for further chemical functionalization, making this compound a valuable building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in the development of novel dopamine receptor ligands or other therapeutically relevant targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLMBFOCCBCENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrrolidinone ring substituted with an amino group and a chlorophenyl moiety. Its molecular formula is C10H12ClN2OC_{10}H_{12}ClN_2O.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition occurs through binding to the active site of the enzyme, thereby reducing the production of pro-inflammatory mediators, with IC50 values reported in the micromolar range.
  • Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it affects androgen receptor activity, which is crucial for cell proliferation and differentiation.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including:

  • Staphylococcus aureus : Exhibited significant inhibitory effects.
  • Escherichia coli : Showed moderate activity against this Gram-negative bacterium.

The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness; for example, certain derivatives have MIC values as low as 11 nM against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of Cell Proliferation : Studies have shown that at specific dosages, this compound can significantly reduce the viability of pancreatic cancer cells .
  • Modulation of Immune Response : Its role as a PD-L1 inhibitor suggests potential applications in immunotherapy for cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
Enzyme InhibitionCOX-2Reduced inflammatory mediators
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerPancreatic cancer cellsInduced apoptosis

Research Findings

  • Anti-inflammatory Effects : In laboratory settings, compounds similar to this compound have shown time-dependent effects on cell viability and function, indicating their potential use in treating inflammatory diseases.
  • Dosage Variability : Animal model studies suggest that lower doses may provide therapeutic benefits without significant toxicity, highlighting the importance of dosage optimization in future clinical applications.
  • Chemical Stability and Reactivity : The compound's stability under various conditions has been analyzed, revealing that it can undergo oxidation and reduction reactions, which may be exploited to enhance its biological activity or develop new derivatives.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

Research indicates that derivatives of pyrrolidinone, including 4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one, exhibit antipsychotic effects. A study highlighted the potential of these compounds to act as sigma receptor antagonists, which could provide therapeutic benefits without the extrapyramidal side effects commonly associated with traditional dopamine antagonists .

Case Study :
In animal models, the compound demonstrated efficacy in reducing hyperkinesia induced by methamphetamine, suggesting its utility in managing symptoms of schizophrenia and other psychotic disorders .

Antidiabetic Effects

The compound has been investigated for its role in managing metabolic disorders. A meta-analysis of studies involving antidiabetic agents revealed that certain pyrrolidinone derivatives could enhance mood and metabolic responses in patients with major depressive disorder (MDD) and bipolar disorder (BP) .

Data Table: Efficacy of Antidiabetic Agents Including Pyrrolidinone Derivatives

StudyYearRegionDiagnosisActive MedicationOutcome
Aftab et al.2019USABP-I, IIPioglitazone 45 mgNo significant difference
Lin et al.2015USAMDDMetformin 1000 mgSignificant improvement observed
Zeinoddini et al.2015IranBP-IPioglitazone 30 mgSignificant score change

Synthesis and Derivation

The synthesis of this compound typically involves the reaction of starting materials under controlled conditions to yield the desired product. The process has been optimized to ensure high purity and yield, making it suitable for pharmaceutical applications .

Muscle Relaxant Properties

As an impurity associated with Baclofen, another muscle relaxant, this compound may exhibit similar muscle-relaxing properties, which could be beneficial in treating conditions characterized by muscle spasticity .

Research in Neuroprotection

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of ischemic cerebral disease. Its mechanism appears to involve modulation of neurotransmitter systems that are crucial during ischemic events .

Analyse Chemischer Reaktionen

Oxidation

Key Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions : Acidic or neutral media.
Products :

  • Sulfoxides/sulfones : Oxidation of the sulfur-containing groups (if present).

  • Ketones : Oxidation of the amide group.

ReagentConditionsProduct TypeSource
KMnO₄H+ (acidic)Ketones
H₂O₂NeutralSulfoxides

Reduction

Key Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions : Anhydrous ether or methanol.
Products :

  • Amines : Reduction of the amide group to a primary amine.

  • Alcohols : Reduction of the ketone group (if present).

ReagentConditionsProduct TypeSource
LiAlH₄Anhydrous etherPrimary amines
NaBH₄MethanolAlcohols

Substitution Reactions

Key Reagents : Nucleophiles (e.g., NH₃, OH⁻, SH⁻).
Conditions : Basic media (e.g., NaOH, K₂CO₃).
Products :

  • Aromatic substitution : Replacement of the chlorine atom with nucleophiles.

  • Aliphatic substitution : Modification of the aminomethyl group .

ReagentConditionsProduct TypeSource
NH₃NaOHAminophenyl derivatives
SH⁻K₂CO₃Thiophenyl derivatives

Cyclization Reactions

Key Reagents : Acid catalysts (e.g., acetic acid, HCl).
Conditions : Refluxing toluene or DMF.
Products :

  • Pyrrolidinone derivatives : Formation of fused rings via nucleophilic attack .

CatalystConditionsProduct TypeSource
Acetic acidToluene refluxFused pyrrolidinones
HClDMFCross-linked rings

Mechanistic Insights

  • Oxidation pathways : The carbonyl group undergoes nucleophilic attack by oxidizing agents, leading to ketone formation.

  • Reduction pathways : The amide group is reduced via hydride transfer, yielding amines.

  • Substitution mechanisms : The chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions .

DFT calculations confirm that the chlorophenyl group’s electron-withdrawing nature enhances the reactivity of the aromatic ring toward nucleophiles .

Experimental Data

PropertyValueSource
Molecular formulaC₁₁H₁₂ClN₂O
Molecular weight224.69 g/mol
SolubilitySoluble in DMF, DMSO

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Pyrrolidin-2-one Derivatives

Key structural variations among analogs include substitutions on the phenyl ring, heterocyclic appendages, and modifications to the pyrrolidinone core. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Properties Reference
4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one C₁₁H₁₃ClN₂O 4-Chlorophenyl, 4-aminomethyl Intermediate (no direct activity reported)
4-Amino-1-phenylpyrrolidin-2-one C₁₀H₁₂N₂O Phenyl, 4-amino Structural analog; unknown activity
4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)pyrrolidin-2-one C₁₁H₁₀ClN₅OS Triazole-thione appendage Potential antioxidant/biological activity
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one C₁₈H₂₄ClN₃O Piperazine-propyl chain High α2-adrenoceptor affinity (pKi = 7.29)
(R)-4-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one C₁₆H₁₂ClN₂O₅S 4-Nitrobenzenesulfonyl group Enantioselective synthesis; stereochemical relevance

Key Observations :

  • Substituent Position : The position of the chlorophenyl group (e.g., 4-chloro vs. 2-chloro in other analogs) influences electronic properties and steric interactions .
  • Heterocyclic Additions : Triazole or oxadiazole rings (e.g., in and ) enhance antioxidant activity, as seen in compounds with 1.5× higher activity than ascorbic acid .
  • Piperazine Derivatives: Piperazine-substituted analogs (e.g., compound 18 in ) exhibit strong binding to adrenoceptors, suggesting that bulky substituents improve receptor interaction .

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unreported, analogs with similar substituents (e.g., 4-chlorophenyl) show melting points ranging from 268°C to 287°C , indicating high thermal stability .

Pharmacological and Functional Differences

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid due to the electron-withdrawing oxadiazole-thione group .
  • Target Compound : Lacks heterocyclic moieties linked to antioxidant efficacy, suggesting its primary role is as a synthetic intermediate .

Adrenoceptor Binding and Cardiovascular Effects

  • Piperazine Derivatives: Compound 18 () binds α2-adrenoceptors with pKi = 7.29, while compound 7 (α1-adrenoceptor affinity, pKi = 7.13) shows antiarrhythmic activity (ED₅₀ = 1.0 mg/kg) .
  • S-73 () : A pyrrolidin-2-one derivative with a difluorophenyl-piperazine chain, demonstrates prolonged hypotensive effects (>1 hour at 2.5 mg/kg) .

Enzyme Inhibition

  • Pyridine Derivatives (): Inhibit CYP51 enzymes, critical in Chagas disease therapy. The target compound’s aminomethyl group may offer a handle for similar modifications .

Vorbereitungsmethoden

Donor–Acceptor Cyclopropane Route

  • Step 1: Synthesis of dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate as a key intermediate.
  • Step 2: Reaction of this cyclopropane ester with 4-chlorobenzylamine or aniline derivatives in the presence of acetic acid and toluene under reflux conditions.
  • Step 3: Alkaline saponification of the ester groups followed by thermolysis to remove the ester functionality, yielding the 1,5-substituted pyrrolidin-2-one core.
  • Step 4: Chromatographic purification to isolate the final product with yields reported around 45-70% depending on conditions and substituents.

This method allows for the formation of diastereomeric mixtures due to the stereochemistry at the pyrrolidone ring, which can be separated if necessary.

Benzylamine-Based Direct Synthesis

  • Basic Method (Method 1): Utilizes substituted benzylamines (e.g., 4-chlorobenzylamine) as starting materials. The pyrrolidin-2-one ring is constructed by cyclization reactions involving the aminomethyl group introduction at the 4-position. This method typically involves fewer steps and avoids hazardous reagents.

  • Alternative Method (Method 2): An optimized synthesis route reducing reaction time and number of stages. It avoids sodium azide, a toxic reagent often used in azide-alkyne cycloaddition or related transformations. This method improves safety and scalability.

Both methods employ standard purification and characterization techniques such as 1H NMR, LC/MS, and elemental analysis to confirm product identity and purity.

Comparative Data Table of Preparation Methods

Parameter Donor–Acceptor Cyclopropane Route Benzylamine-Based Direct Synthesis (Basic) Benzylamine-Based Direct Synthesis (Alternative)
Starting Materials Cyclopropane esters + anilines Substituted benzylamines Substituted benzylamines
Key Reagents Acetic acid, toluene, NaOH Standard cyclization reagents Avoids sodium azide
Number of Steps 4 Fewer (2-3) Fewer (2-3)
Reaction Conditions Reflux, alkaline saponification Mild to moderate temperatures Mild to moderate temperatures
Yield Range 45-70% Comparable Comparable
Purification Chromatography at final step Chromatography or crystallization Chromatography or crystallization
Safety Profile Moderate (use of NaOH, reflux) Improved (avoids toxic azides) Improved (avoids toxic azides)
Diastereomeric Mixtures Yes, due to stereochemistry Typically single isomer or easier separation Typically single isomer or easier separation

Research Findings and Notes

  • The donor–acceptor cyclopropane method provides a versatile route to 1,5-substituted pyrrolidin-2-ones but requires careful control of reaction conditions and multiple purification steps.

  • The benzylamine-based methods, especially the alternative method, offer a safer and more efficient synthesis by reducing the number of steps and eliminating the use of sodium azide, a highly toxic reagent.

  • Molecular docking studies of related compounds suggest that halogen substitution on the phenyl ring, such as 4-chloro substitution, can influence biological activity by stabilizing interactions with muscarinic acetylcholine receptors, indicating the pharmacological relevance of the 4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one scaffold.

  • Characterization techniques including 1H NMR (often in DMSO-d6 or CDCl3), LC/MS, and elemental analysis are essential for confirming the structure and purity of synthesized compounds.

Q & A

Basic: What are the optimal synthetic routes for 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step organic reactions, such as condensation or cyclization. For example:

  • Step 1: React a chloro-substituted benzaldehyde derivative with an appropriate amine or amide to form the pyrrolidinone core .
  • Step 2: Introduce the aminomethyl group via reductive amination or nucleophilic substitution.
    Optimization Strategies:
  • Use catalysts like palladium or copper for coupling reactions to enhance yield .
  • Control temperature (e.g., 60–80°C) and solvent polarity (DMF or methanol) to stabilize intermediates .
  • Purify via column chromatography or recrystallization to achieve >95% purity .

Advanced: How do structural modifications at the aminomethyl and chlorophenyl positions influence the compound’s interaction with neurological targets?

Answer:
The aminomethyl group enhances hydrogen bonding with enzymes like acetylcholinesterase, while the 4-chlorophenyl moiety increases lipophilicity, improving blood-brain barrier penetration. Key findings:

  • Neuroprotective Effects: Substitution at the aminomethyl position with bulkier groups reduces activity, suggesting steric hindrance limits target engagement .
  • Chlorophenyl Modifications: Fluorine substitution (e.g., 4-fluorophenyl analogs) shows higher selectivity for serotonin receptors but lower thermal stability .
    Methodological Insight: Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding affinities before synthesizing derivatives .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., δ 7.3–7.5 ppm for chlorophenyl protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 253.08) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
  • TLC: Monitor reaction progress using silica gel plates and ethyl acetate/hexane (3:7) .

Advanced: How can researchers address discrepancies in reported biological activities of pyrrolidinone derivatives?

Answer:
Contradictions arise from variations in assay conditions or structural impurities. Resolve via:

  • Standardized Assays: Use validated protocols (e.g., NIH’s MLSCN guidelines for kinase inhibition).
  • Metabolic Stability Testing: Compare hepatic microsome stability (e.g., human vs. rodent) to explain species-specific activity differences .
  • Impurity Profiling: LC-MS/MS to identify byproducts (e.g., oxidized aminomethyl groups) that may skew results .

Basic: What are key considerations in designing solubility and stability studies under physiological conditions?

Answer:

  • Solubility: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method. Surfactants (e.g., Tween-80) improve aqueous solubility .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C is ideal) .
  • Photostability: Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC .

Advanced: What computational strategies predict binding affinity and selectivity for enzyme targets?

Answer:

  • Docking Studies: Use Schrödinger Suite or MOE to model interactions with targets (e.g., dopamine D2 receptor). Pay attention to π-π stacking between chlorophenyl and aromatic residues .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthesis .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >30) and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.